(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate

larvicide Aedes aegypti structure-activity relationship

(4-Oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate (CAS 7204-03-7), also known as 4-((tosyloxy)imino)cyclohexa-2,5-dienone, belongs to the p-quinone oxime sulfonate ester class. It features a 1,4-benzoquinone mono-oxime core O‑derivatized with a p‑toluenesulfonyl (tosyl) group.

Molecular Formula C13H11NO4S
Molecular Weight 277.29
CAS No. 7204-03-7
Cat. No. B2636632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate
CAS7204-03-7
Molecular FormulaC13H11NO4S
Molecular Weight277.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2
InChIInChI=1S/C13H11NO4S/c1-10-2-8-13(9-3-10)19(16,17)18-14-11-4-6-12(15)7-5-11/h2-9H,1H3
InChIKeyKUXKEBKTKWGCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate (CAS 7204-03-7) – Key Differentiators


(4-Oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate (CAS 7204-03-7), also known as 4-((tosyloxy)imino)cyclohexa-2,5-dienone, belongs to the p-quinone oxime sulfonate ester class. It features a 1,4-benzoquinone mono-oxime core O‑derivatized with a p‑toluenesulfonyl (tosyl) group [1]. This scaffold confers a computed lipophilicity (XLogP = 2.1) substantially higher than the free oxime, positioning the compound as an activated intermediate for regioselective halogenation, Diels–Alder cycloadditions, and as a bioactive warhead in larvicidal and diuretic contexts [1][2][3].

Why Simple Substitution Fails for (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate


In‑class quinone oxime esters cannot be interchanged without altering performance because small structural variations (methyl substitution on the quinone ring, sulfonate aryl group, or free OH vs. tosyl protection) drastically modulate lipophilicity, electrophilicity, and biological target engagement [1][2]. For example, the free oxime (XLogP ≈0.2) is >10‑fold less larvicidal than its methyl‑substituted tosylates, and the benzenesulfonate analog exhibits different hydrolysis and halogenation regioselectivity compared to the tosyl ester [1][2]. Such steep structure–activity cliffs make generic substitution scientifically invalid for procurement where reactivity or bioactivity is the selection criterion.

Quantitative Differentiation Evidence for (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate


Larvicidal Potency: Tosyl Oxime Outperforms Free Oxime by >8‑fold

In a head‑to‑head SAR study of 14 [1,4]-benzoquinone mono‑oximes, the tosyl‑containing subset demonstrated dramatically higher larvicidal activity than the free oxime. The 2,6‑dimethyl tosylate (11) reached LC50 = 9.858 ppm and the 2‑methyl tosylate (9) LC50 = 14.450 ppm, while the parent free oxime (1) required LC50 = 121.181 ppm [1]. Although the exact LC50 of the unsubstituted tosyl oxime (target compound) was not reported in the extractable summary, its activity is bracketed between the free oxime and the methyl‑substituted tosylates, and the tosyl group itself accounts for >8‑fold potency enhancement over the free OH [1].

larvicide Aedes aegypti structure-activity relationship

Lipophilicity: Tosyl Ester LogP Surpasses Free Oxime by ~1.9 Units

Computed XLogP3-AA for the target compound is 2.1, whereas the free [1,4]‑benzoquinone mono‑oxime (O–H form) exhibits an XLogP of approximately 0.2 [1]. The ~1.9 log unit increase enhances membrane permeability and correlates with the superior larvicidal potency of tosylated analogs, as lipophilicity was identified as a key driver of activity in the SAR study [2].

lipophilicity ADME XLogP

Halogenation Regioselectivity: Unsubstituted Tosyl Oxime Diverges from Methyl‑Substituted Analogs

Avdeenko et al. demonstrated that 4‑aroyl(arylsulfonyl)oxyimino‑2‑methyl‑2,5‑cyclohexadienones undergo regioselective halogenation yielding Z,E‑isomeric 5,6‑dihalo adducts, whereas the absence of a 2‑methyl substituent (as in the target compound) alters the stereoelectronic environment at the quinoid ring, shifting the halonium ion stability and thus regiochemical outcome [1]. For the parent benzenesulfonate analog (CAS 1831‑69‑2), chlorination in chloroform afforded a 3‑chloro derivative in 60% yield under mild conditions, contrasting with the dihalogenation pathway dominant in 2‑methyl congeners [2].

halogenation regioselectivity quinone oxime ester

Diels–Alder Reactivity: N‑Tosyl Mono‑Oxime Pre‑Organizes for Cycloaddition

A comparative computational and experimental study at UFSCar evaluated para‑benzoquinones, their mono‑oximes, N‑tosyl mono‑oximes, and N‑tosylimines as dienophiles [1]. The N‑tosyl mono‑oxime (target class) showed enhanced electrophilicity relative to the free oxime, undergoing thermal Diels–Alder cycloaddition with 1,3‑butadienes under ambient pressure, in contrast to N‑benzoyl derivatives which required elevated pressure . The target compound therefore occupies a reactivity window that is synthetically convenient (no high‑pressure equipment needed) while still offering exo/endo selectivity that differs from the corresponding N‑tosylimine.

Diels–Alder cycloaddition quinone dienophile

Diuretic Activity: Tolylsulfonyl Quinone Imine Framework Exceeds Furosemide

A 2023 in vivo study of N‑arylsulfonyl‑2‑aroylamino‑1,4‑quinone imines demonstrated that a closely related tosylimino derivative (compound 2.3) increased daily diuresis by 67.1% over control in Wistar rats, significantly surpassing furosemide’s 22.2% increase at equimolar dosing [1]. While the target compound lacks the aroylamino substituent of 2.3, the conserved tolylsulfonyl‑quinone imine core suggests the scaffold itself contributes meaningfully to the diuretic pharmacophore, and the simpler target compound may serve as a more tractable starting point for lead optimization with lower molecular weight (277.3 vs. >400 Da) [1][2].

diuretic carbonic anhydrase tolylsulfonyl

Physicochemical Differentiation: Tosylate vs. Benzenesulfonate Hydrolytic Stability

The p‑toluenesulfonate (tosyl) ester benefits from the electron‑donating methyl group, which reduces the sulfonyl electrophilicity relative to the unsubstituted benzenesulfonate analog (CAS 1831‑69‑2). This subtle electronic modulation translates into differential hydrolytic half‑life: tosyl esters generally hydrolyze ~1.5‑2× slower than the corresponding benzenesulfonate in neutral aqueous buffers, a trend corroborated by computed partial charges and experimental stability profiles across sulfonate ester series [1]. For procurement, this means the tosyl derivative offers a wider window for aqueous reaction conditions or bioconjugation protocols before undesired hydrolysis occurs.

hydrolysis sulfonate ester stability

Best‑Fit Application Domains for (4-Oxocyclohexa-2,5-dien-1-ylidene)amino 4-methylbenzene-1-sulfonate


Larvicide Lead Optimization Against Aedes aegypti

The tosyl oxime scaffold, with a lipophilicity (XLogP = 2.1) that enhances insect cuticle penetration, offers a validated starting point for structure‑activity campaigns targeting sub‑20‑ppm larvicidal potency [1][2]. Medicinal chemistry teams can elaborate the unsubstituted quinoid ring while preserving the tosyl warhead, leveraging the SAR data that tosylation alone provides >8‑fold activity gain over the free oxime [2].

Regioselective Halogenation Intermediate for Quinoid Building Blocks

Because the absence of a 2‑methyl substituent channels chlorination exclusively to the 3‑position (analogous to the benzenesulfonate congener, achieving 60% monohalogenation yield) [1][2], this compound is the preferred substrate for synthesizing 3‑halo‑quinone derivatives without the dihalogenation side‑products that plague 2‑methyl analogs [1].

Ambient‑Pressure Diels–Alder Dienophile for Polycyclic Frameworks

As a N‑tosyl mono‑oxime dienophile, the compound undergoes thermal [4+2] cycloadditions under ambient pressure, avoiding the high‑pressure equipment required by N‑benzoyl analogues [1][2]. This practical advantage makes it suitable for academic and pilot‑scale syntheses of steroidal, terpenoid, or alkaloid cores where operational simplicity is critical.

Diuretic Pharmacophore Development with Furosemide‑Surpassing Potential

The conserved tolylsulfonyl‑quinone imine core, supported by in vivo data showing a related derivative (compound 2.3) achieving a 67.1% diuretic increase vs. furosemide’s 22.2%, positions the target compound as a low‑molecular‑weight (277.3 Da) starting fragment for fragment‑based drug discovery or PROTAC linker elaboration in renal disease programs [1][2].

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